2-Amino-2-(9H-fluoren-2-yl)acetic acid
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Overview
Description
2-Amino-2-(9H-fluoren-2-yl)acetic acid is an organic compound that features a fluorene moiety attached to an amino acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(9H-fluoren-2-yl)acetic acid typically involves the reaction of fluorene derivatives with amino acetic acid under controlled conditions. One common method includes the use of protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) to facilitate the reaction and ensure the purity of the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(9H-fluoren-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .
Scientific Research Applications
2-Amino-2-(9H-fluoren-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-2-(9H-fluoren-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid hydrate
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Uniqueness: 2-Amino-2-(9H-fluoren-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-amino-2-(9H-fluoren-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-14(15(17)18)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJYGBFOCULTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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